molecular formula C9H11O4P B087457 3-(Hydroxy(phenyl)phosphoryl)propanoic acid CAS No. 14657-64-8

3-(Hydroxy(phenyl)phosphoryl)propanoic acid

Cat. No. B087457
CAS RN: 14657-64-8
M. Wt: 214.15 g/mol
InChI Key: MORLYCDUFHDZKO-UHFFFAOYSA-N
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Patent
US05710308

Procedure details

Using 501.2 g of dichlorophenylphosphine, 3.2 g of t-butyl peroxybenzoate, 201.8 g of acrylic acid, and 0.92 L of water, a rinse-purified 3-[hydroxy(phenyl)phosphinyl]propionic acid was prepared by the procedure described in U.S. Pat. No. 5,334,760, namely the steps of hydrolyzing the reaction mixture after completion of the reaction, cooling it, harvesting the resulting crystals by filtration, rinsing the crystal crop with water, and drying it. The yield was 564.9 g or 94.2%. From the area ratio of the respective signals on the 1H-NMR spectrum, the molar ratio of 3-[hydroxy(phenyl)phosphinyl]propionic acid to phenylphosphinic acid was found to be 99.10:0.9. The other components were traces below the detection limit.
Quantity
501.2 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
201.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0.92 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[P:2](Cl)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:10]([O:18]OC(C)(C)C)(=[O:17])[C:11]1C=CC=C[CH:12]=1.C(O)(=[O:27])C=C.[OH2:29]>>[OH:29][P:2]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)([CH2:12][CH2:11][C:10]([OH:18])=[O:17])=[O:27]

Inputs

Step One
Name
Quantity
501.2 g
Type
reactant
Smiles
ClP(C1=CC=CC=C1)Cl
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C)(C)C
Step Three
Name
Quantity
201.8 g
Type
reactant
Smiles
C(C=C)(=O)O
Step Four
Name
Quantity
0.92 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling it
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinsing the crystal crop with water
CUSTOM
Type
CUSTOM
Details
drying it

Outcomes

Product
Name
Type
product
Smiles
OP(=O)(CCC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.